Nitrous oxide

Description

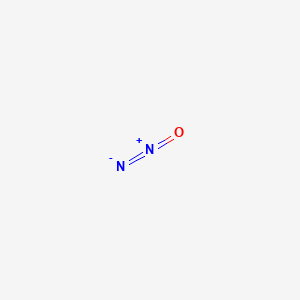

Structure

3D Structure

Properties

IUPAC Name |

nitrous oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N2O/c1-2-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPLMRYTRLFLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[N+]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2O | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | nitrous oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nitrous_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021066 | |

| Record name | Nitrous oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrous oxide is a colorless, sweet-tasting gas. It is also known as "laughing gas". Continued breathing of the vapors may impair the decision making process. It is noncombustible but it will accelerate the burning of combustible material in a fire. It is soluble in water. Its vapors are heavier than air. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket. It is used as an anesthetic, in pressure packaging, and to manufacture other chemicals., Nitrous oxide, refrigerated liquid appears as a colorless liquid. Density 1.22 g / cm3 at its boiling point of -89 °C. Boils to give a colorless gas that is sweet-smelling and moderately toxic. The gas has narcotic effects when inhaled (laughing gas). Shipped under refrigeration. Vapor pressure is at about 745 psig at 70 °F. Used to freeze foods and to manufacture other chemicals., Gas or Vapor, Colourless, non-flammable gas, sweetish odour, Colorless gas with a slightly sweet odor. [inhalation anesthetic] [Note: Shipped as a liquefied compressed gas.] [NIOSH], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a slightly sweet odor., Colorless gas with a slightly sweet odor. [inhalation anesthetic] [Note: Shipped as a liquefied compressed gas.] | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen oxide (N2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | NITROUS OXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Nitrous oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/170 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nitrous oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROUS OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/4 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrous oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0465.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-129.1 °F at 760 mmHg (USCG, 1999), -127 °F at 760 mmHg (NIOSH, 2023), -88.48 °C, -88.00 °C. @ 760.00 mm Hg, -88.5 °C, -127 °F | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrous oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrous oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROUS OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/4 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrous oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0465.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.1 % at 77 °F (NIOSH, 2023), Slightly soluble in water, At 20 °C and 2 atm one liter of the gas dissolves in 1.5 liters of water, 130 mL/100 mL water at 0 °C, 56.7 mL/100 mL water at 25 °C, Soluble in ethanol, ethyl ether, Soluble in alcohol, ether, oils; freely soluble in sulfuric acid, Solubility in water, g/l at 20 °C: 1.2, (77 °F): 0.1% | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Nitrous oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0465.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.266 at -128.2 °F (USCG, 1999) - Denser than water; will sink, 1.799 g/L, Density: 1.226 at -89 °C (liquid); 1.967 at standard temperature and pressure, Density: 1.9775 kg/cu m (gas, 0 °C, 101.3 kPa); 793 kg/cu m (liquid, 20 °C, 101.3 kPa), Density (at the boiling point of the liquid): 1.28 kg/l, 1.266 at -128.2 °F, 1.53(relative gas density) | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROUS OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/4 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrous oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0465.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.53 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.53 (Air = 1) (gas), Relative vapor density (air = 1): 1.53, 1.53 | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROUS OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/4 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

51.3 atm (NIOSH, 2023), 4.29X10+4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 5060, 51.3 atm | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROUS OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/4 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrous oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0465.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The chief impurity of the commercial product is /nitrogen/ gas, although /nitrogen dioxide/, /nitrogen/, /oxygen/, and /carbon dioxide/ may also be present. | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas [Note: Shipped as a liquified compressed gas] | |

CAS No. |

10024-97-2, 97485-25-1, 2227102-37-4 | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen oxide (N4O2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97485-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrous oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10024-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2227102-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrous oxide [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrogen oxide (N2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrous oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinitrogen oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROUS OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K50XQU1029 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrous oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROUS OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/4 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-131.5 °F (USCG, 1999), -132 °F (NIOSH, 2023), -90.8 °C, -90.6 °C, 132 °F, -132 °F | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrous oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrous oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROUS OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/4 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrous oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0465.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Nitrous Oxide in Earth System Science

Biogeochemical Cycling of Nitrous Oxide

Environmental Controls on this compound Fluxes

Effects of pH Variations

Soil and environmental pH significantly influence the production and consumption of this compound (N₂O) by microbial communities. Generally, an increase in soil pH tends to suppress N₂O emissions from denitrification, primarily by affecting the N₂O/(N₂O+N₂) product ratio mdpi.comthuenen.demdpi.comresearchgate.netasm.org. This phenomenon is largely attributed to the impact of pH on the structure of the denitrifying microbial community and the activity of various denitrification reductases, particularly this compound reductase (NosZ) mdpi.commdpi.com. The NosZ enzyme, responsible for reducing N₂O to dinitrogen (N₂), exhibits higher activity under neutral to alkaline pH conditions mdpi.combiorxiv.org.

Conversely, acidic conditions often favor N₂O production. This is typically due to incomplete denitrification, where the final step of N₂O reduction to N₂ is inhibited or less active at lower pH levels mdpi.comnih.govfrontiersin.org. Studies have shown that net N₂O production in nitrogen-cycling systems can display a "bell-shaped" curve, with a peak often observed between pH 7.0 and 7.5 nih.gov. At acidic pH, N₂O production tends to dominate, while at alkaline pH (e.g., pH 8.0), N₂O consumption can outweigh its production nih.gov.

The practical implication of this pH dependency is evident in agricultural practices. Liming acidic agricultural soils to increase their pH has been demonstrated as a promising strategy to mitigate N₂O emissions mdpi.comthuenen.demdpi.comresearchgate.netteagasc.ie. For instance, a study on intensively managed temperate grassland in Ireland revealed that increasing soil pH from 5.1 to 6.9 through liming significantly reduced N₂O emissions by 39% over a 12-month period researchgate.netteagasc.ie.

Table 1: Influence of pH on N₂O Emissions and Denitrification

| pH Range | N₂O Emission Trend | N₂O/(N₂O+N₂) Ratio | Microbial Activity/Mechanism |

| Acidic (<6) | Higher | Higher | Incomplete denitrification; reduced NosZ activity; favors nitrifying bacteria |

| Neutral to Alkaline (>7) | Lower | Lower | Enhanced NosZ activity; complete denitrification |

Role of Hydrological Regimes and Drying-Rewetting Cycles

Hydrological regimes, particularly drying and rewetting (DWC) cycles, are critical drivers of N₂O emissions from terrestrial and aquatic ecosystems nih.govfrontiersin.orgcabidigitallibrary.orgcabidigitallibrary.orgmcgill.caresearchgate.netd-nb.info. These cycles create dynamic environmental gradients that profoundly impact microbial activity and substrate availability, leading to pulses of N₂O emissions.

Rewetting events, especially following periods of significant drying, often trigger a surge in N₂O emissions frontiersin.orgcabidigitallibrary.org. This is attributed to several factors:

Enhanced Microbial Activity: Rewetting induces a pulse in mineralization, releasing labile organic carbon and inorganic nitrogen (e.g., nitrate (B79036), ammonium) that accumulated during the dry phase frontiersin.org. This sudden availability of substrates stimulates microbial activities, including nitrification and denitrification, which are key N₂O producing pathways frontiersin.orgcopernicus.org.

Coupled Nitrification-Denitrification: Drying and rewetting can create transient oxic-anoxic conditions at the micro-interface of water and sediment, leading to coupled nitrification-denitrification processes that are highly conducive to N₂O production frontiersin.org.

Substrate Release: Cell lysis and osmoregulation by microbial cells during drying and rewetting events can release intracellular solutes, providing additional substrates for N₂O production frontiersin.org.

The extent or degree of drying and rewetting significantly influences the magnitude of N₂O emissions cabidigitallibrary.orgresearchgate.net. More extensive soil drying followed by more extensive rewetting tends to stimulate higher N₂O emissions and total denitrification losses cabidigitallibrary.orgresearchgate.net. For example, a study found that when soil was dried to 10% water-filled pore space (WFPS) and then rewetted to 90% WFPS, cumulative N₂O emissions were 7.4 times greater compared to rewetting to 75% WFPS from the same dried state cabidigitallibrary.orgresearchgate.net.

Table 2: Impact of Drying-Rewetting Cycles on N₂O Emissions

| Drying Extent (WFPS) | Rewetting Extent (WFPS) | Cumulative N₂O Emissions (µg N₂O-N kg⁻¹) cabidigitallibrary.orgresearchgate.net | Notes |

| 10% | 90% | 201 | Highest emissions observed |

| 10% | 75% | 27.16 | Significantly lower than rewetting to 90% WFPS |

| 45% | 75% | 4.72 | Lowest emissions observed |

Temperature Effects on Microbial Processes

Temperature is a primary environmental factor that profoundly influences microbial processes governing N₂O emissions mdpi.comasm.org. Elevated temperatures generally stimulate microbial activity, leading to increased rates of N₂O production mdpi.commdpi.comresearchgate.netresearchgate.netfrontiersin.orgmedicine.dp.ua.

Denitrification rates, a major source of N₂O, typically increase with rising temperatures mdpi.commdpi.com. For instance, studies in freshwater sediments have shown significantly higher denitrification rates at 25°C and 35°C compared to 15°C mdpi.com. Consequently, N₂O emissions can be substantially higher at warmer temperatures, with observations of emissions being 1.5 to 2.1 times greater at 35°C compared to 15°C or 25°C mdpi.com. The highest N₂O fluxes from both nitrification and denitrification pathways have been reported to occur between 35°C and 40°C researchgate.netresearchgate.net.

Beyond direct microbial activity, temperature also affects the physical properties of N₂O in water. An increase in temperature leads to a decrease in the solubility of N₂O in water, which can result in more N₂O being released from the liquid phase into the atmosphere mdpi.commdpi.comnih.gov. For example, a 23% reduction in N₂O solubility in water was observed when the temperature increased from 25°C to 35°C mdpi.com.

Furthermore, temperature can alter the balance between different microbial groups involved in nitrogen cycling. At higher temperatures (e.g., 30-35°C), the specific growth rate of ammonia-oxidizing bacteria (AOB) can surpass that of nitrite-oxidizing bacteria (NOB). This imbalance can lead to the accumulation of nitrites and subsequent elevated N₂O emissions through the nitrifier denitrification pathway mdpi.com. While a general trend of increased N₂O emissions with temperature is observed, some studies report inconsistent results, which may be attributed to the complexity of in-situ environmental factors or variations in the dominant microbial processes across different habitats mdpi.com.

Table 3: Temperature Effects on N₂O Emissions and Denitrification Rates

| Temperature (°C) | N₂O Emission Factor (Relative to 15°C) mdpi.com | Denitrification Rate (nmol/g·h) mdpi.com | N₂O Solubility mdpi.com |

| 15 | 1.0 | 8.2 | Higher |

| 25 | 1.5 - 2.1 | 12.5 | Moderate |

| 35 | 1.5 - 2.1 | 12.8 | Lower (23% reduction vs. 25°C) |

Micro-nano Plastic Interactions with Nitrogen Cycling

The pervasive presence of micro- and nano-plastics (MNPs) in environmental matrices, including soils and aquatic systems, is increasingly recognized for its profound influence on microbial ecosystems and biogeochemical processes, particularly the nitrogen cycle and associated N₂O emissions nih.govnih.govfrontiersin.orgpreprints.orgfrontiersin.orgresearchgate.netscirp.orgnih.govresearchgate.net.

MNPs can significantly alter the nitrogen cycle, leading to changes in N₂O production. A meta-analysis of 60 published studies revealed a substantial increase in soil N₂O emissions (140.6%) under microplastic exposure nih.govscirp.org. This enhancement is primarily linked to stimulated denitrification, evidenced by increased nitrate reductase activities (4.8%), denitrification rates (17.8%), and the abundance of denitrifier genes (10.6%) nih.govscirp.org. Microplastics can promote the growth of specific denitrifying bacteria, thereby influencing N₂O emissions preprints.org.

The impact of MNPs on N₂O production is complex and can vary depending on the type and size of the plastic. Different polymer types, such as traditional petroleum-based microplastics (e.g., polyvinyl chloride (PVC) and polyethylene (B3416737) (PE)) and emerging biodegradable microplastics (e.g., polylactic acid (PLA)), can induce varying N₂O production pathways nih.govfrontiersin.orgfrontiersin.orgresearchgate.net. For instance, biodegradable PLA microplastics have been shown to promote N₂O production more significantly than petroleum-based MPs, with different pathways involved (e.g., nitrifier nitrification and heterotrophic denitrification) nih.gov.

Isotopic Fractionation and Tracing of this compound Sources

Isotopic analysis of N₂O provides a powerful tool for deciphering its sources and the underlying biogeochemical processes contributing to its emissions. This approach relies on the principle that different N₂O production and consumption pathways impart distinct isotopic signatures to the N₂O molecule.

δ¹⁵N-N₂O and δ¹⁸O-N₂O Signatures

The stable isotopic ratios of nitrogen (δ¹⁵N) and oxygen (δ¹⁸O) in N₂O are widely used to identify its origins in environmental systems d-nb.infocopernicus.orgresearchgate.net. Different microbial processes, such as nitrification and denitrification, result in characteristic δ¹⁵N and δ¹⁸O values for the N₂O produced.

For example, N₂O generated through denitrification, which involves the reduction of nitrate or nitrite (B80452), typically exhibits δ¹⁵N values ranging from -10.7 to 0.1‰ d-nb.info. In contrast, N₂O produced via hydroxylamine (B1172632) oxidation, a pathway within nitrification, can show significantly higher δ¹⁵N values, ranging from 13.1 to 36.6‰ d-nb.info. The distinct ranges of these isotopic signatures allow researchers to differentiate between the dominant N₂O production pathways in various environments. The combined use of both nitrogen and oxygen isotopic ratios, alongside intramolecular ¹⁵N site preference, offers a more robust approach to understanding N₂O dynamics and revealing additional isotopic effects d-nb.info.

Intramolecular ¹⁵N Site Preference (SP) Analysis

Beyond the bulk isotopic ratios, the intramolecular ¹⁵N site preference (SP) in the linear N₂O molecule (N≡N=O) provides a unique and highly informative tracer for N₂O sources copernicus.org. The SP is defined as the difference in the δ¹⁵N values between the central nitrogen atom (α-position) and the terminal nitrogen atom (β-position) (δ¹⁵Nα - δ¹⁵Nβ) iaea.org.

The power of SP analysis lies in its tendency to be mass-independent, meaning that these signatures are less influenced by reaction rates compared to bulk isotopic fractionations copernicus.org. This characteristic makes SP a particularly valuable tool for distinguishing between different N₂O production pathways. Specifically, the site-specific ¹⁵N signatures of N₂O produced by bacterial denitrification and the hydroxylamine-to-N₂O pathway of nitrification are distinctly different iaea.org. This clear isotopic differentiation allows SP analysis to serve as a powerful diagnostic tool for identifying the microbial or other sources of N₂O iaea.org. Furthermore, the reduction of N₂O to N₂ by heterotrophic denitrifiers can lead to an increase in the δ¹⁵N, δ¹⁸O, and ¹⁵N-SP values of the residual N₂O, providing further insights into N₂O consumption processes d-nb.info.

Atmospheric Chemistry and Radiative Forcing of this compound

Atmospheric Concentration Trends and Historical Records

This compound is a long-lived greenhouse gas with an atmospheric lifetime of approximately 100 to 120 years colorado.eduunibe.ch. Its atmospheric concentration has been steadily increasing, with human activities being almost exclusively responsible for this growth globalcarbonproject.org.

Pre-industrial Concentrations and Paleo-atmospheric Data

Before the industrial era, around 1750, the atmospheric concentration of this compound was approximately 270 parts per billion (ppb) unibe.chmdpi.comnoaa.govnih.gov. Paleo-atmospheric data, derived from ice cores, indicate that N₂O concentrations remained relatively constant at about 270 ppb over the past 2,000 years noaa.gov. Over the last 800,000 years, N₂O concentrations varied naturally within a range of approximately 199 to 303 ppb, with pre-industrial variations over the last 10,000 years being small compared to industrial era increases oregonstate.eduipcc.ch. The current atmospheric concentrations of N₂O are higher than at any other time in the last 800,000 years noaa.gov.

Contemporary Global and Regional Trends

The atmospheric concentration of N₂O has risen significantly since the pre-industrial era, reaching approximately 333 ppb in 2020 and 336.7 ppb in 2023, representing an increase of about 23% to 25% above pre-industrial levels globalcarbonproject.orgnoaa.govnih.govmpg.de. The growth in global atmospheric N₂O is accelerating globalcarbonproject.orgmpg.de. The mean growth rate for 2010-2019 was 0.96 ppb per year globalcarbonproject.org. Notably, the mean growth rate in 2020 was 30% higher than in the 2010-2019 period, with continued high growth observed in 2021-2022 globalcarbonproject.orgnoaa.govmpg.de. The average growth rate from 2020-2022 was more than 40% higher than that from 2010-2019 noaa.gov.

Global anthropogenic emissions of N₂O increased by 40% between 1980 and 2020, reaching over 10 million tons per year in 2020 globalcarbonproject.orgnoaa.govmpg.de. A significant portion of these anthropogenic emissions, around three-quarters in the 2010s, is attributed to global agricultural production, primarily from the use of mineral fertilizers and manure on farmland mpg.de. While Europe and Russia showed a net decrease in emissions from 1980 to 2020, regions such as China, South Asia, and Southeast Asia experienced substantial increases globalcarbonproject.org.

Table 1: Atmospheric this compound Concentration Trends

| Period/Year | Concentration (ppb) | Annual Growth Rate (ppb/year) | Reference |

| Pre-industrial (c. 1750) | ~270 | N/A | unibe.chmdpi.comnoaa.govnih.gov |

| 2008 | 322 | N/A | unibe.ch |

| 2008-2021 (Antarctic) | 320.40 (2008) to 333.31 (2021) | 0.99 | mdpi.com |

| 2010-2019 (Global Mean) | N/A | 0.96 | globalcarbonproject.org |

| 2020 | 333 | 1.4 (largest increase) | mdpi.comnih.gov |

| 2022 | 336 | N/A | globalcarbonproject.orgmpg.de |

| 2023 | 336.7 | N/A | noaa.gov |

Note: This table is designed for interactive display in a digital format, allowing for sorting and filtering.

Interannual and Seasonal Variability

Superimposed on the long-term increasing trend, N₂O atmospheric concentrations exhibit significant interannual variability (IAV) and seasonal variations researchgate.netmit.edu. Interannual variability is thought to be mainly influenced by variations in stratosphere-troposphere exchange researchgate.netcopernicus.org. For instance, a positive anomaly in N₂O atmospheric growth rate was observed from 1998 to 1999 in the Northern Hemisphere, while a negative anomaly occurred in 2003 in Europe, North America, and Asia researchgate.net. Climate variables such as precipitation, soil moisture, and temperature are also significantly correlated with N₂O interannual variability, suggesting the importance of climate-driven changes in soil N₂O flux mit.edu.

Seasonal variability is also pronounced, with elevated N₂O concentrations typically occurring during austral spring-summer and reduced levels in autumn-winter in the Antarctic region mdpi.com. This seasonal pattern is consistent across various Antarctic sites and is mainly related to air mass movement, with some influence from seasonal melting of sea ice and exchange between the troposphere and stratosphere mdpi.com. In the Northern Hemisphere, correlations between polar winter lower stratospheric temperature and detrended N₂O data around the seasonal minimum provide empirical evidence for a stratospheric influence that varies annually copernicus.org.

Radiative Forcing and Global Warming Potential of this compound

This compound is a potent greenhouse gas that absorbs long-wave radiation emitted from the Earth's surface, sea surface, and clouds, thereby contributing to the greenhouse effect and global warming mdpi.commpg.de. It is the third most important human-made greenhouse gas, after carbon dioxide (CO₂) and methane (B114726) (CH₄) noaa.govwikipedia.org.

Radiative forcing is a measure of the change in energy balance of the Earth-atmosphere system due to a change in a climate driver colorado.eduwikipedia.org. N₂O contributes to positive radiative forcing, meaning it leads to a net increase in energy absorption by the Earth colorado.edu. The global warming potential (GWP) is an index that quantifies the radiative forcing from the emission of a unit mass of a given substance over a chosen time horizon, relative to that of carbon dioxide (CO₂) wikipedia.orgepa.gov. CO₂ has a GWP of 1 by definition wikipedia.orgepa.gov.

N₂O has a significantly higher GWP than CO₂ due to its strong ability to absorb infrared radiation and its long atmospheric lifetime mpg.dewikipedia.orgepa.gov. The Intergovernmental Panel on Climate Change (IPCC) reports GWP values for different time horizons wikipedia.orgepa.govipcc.ch.

Table 2: Global Warming Potential (GWP) of this compound (N₂O) relative to CO₂

| Gas | Atmospheric Lifetime (years) | Radiative Efficiency (W m⁻² ppb⁻¹) | GWP (20-year horizon) | GWP (100-year horizon) | GWP (500-year horizon) | Reference |

| This compound (N₂O) | 114 ipcc.ch / ~109 wikipedia.org | 3.03 x 10⁻³ ipcc.ch | 289 ipcc.ch / 273 wikipedia.org | 298 ipcc.ch / 273 wikipedia.orgepa.gov | 153 ipcc.ch | wikipedia.orgepa.govipcc.ch |

Note: This table is designed for interactive display in a digital format, allowing for sorting and filtering. GWP values can vary slightly between different IPCC assessment reports due to updated scientific understanding and methodologies.

Stratospheric Ozone Depletion by this compound

This compound is a significant ozone-depleting substance (ODS) nih.govmpg.deresearchgate.net. While much attention has historically been given to halocarbons (like CFCs) in ozone depletion, N₂O is now considered the largest anthropogenic emission of an ozone-destroying compound nih.govresearchgate.netunep.orgcopernicus.org.

In the stratosphere, N₂O is converted into nitrogen oxides (NOₓ), primarily nitric oxide (NO) and nitrogen dioxide (NO₂) nih.govunep.org. These NOₓ radicals participate in catalytic cycles that efficiently destroy stratospheric ozone (O₃) nih.govunep.org. The mechanism involves NO reacting with O₃ to form NO₂ and molecular oxygen (O₂), and then NO₂ reacting with an oxygen atom (O) to regenerate NO and O₂, leading to a net destruction of O₃ unep.org.

The chemical destruction of O₃ by N₂O is influenced by other atmospheric gases. For example, increased methane (CH₄) during the 20th century reduced ozone losses from halocarbons, and the N₂O-induced ozone destruction is buffered by the thermal effects of carbon dioxide (CO₂) in the middle stratosphere (by approximately 20% for certain IPCC scenarios) nih.govroyalsocietypublishing.org. Despite these interactions, N₂O is expected to remain the dominant ozone-destroying compound emitted by human activities in the foreseeable future, especially as halocarbon levels decline due to the Montreal Protocol nih.govresearchgate.netunep.orgcopernicus.orgroyalsocietypublishing.org. Reductions in anthropogenic N₂O emissions offer a substantial opportunity to mitigate future ozone depletion nih.govresearchgate.netroyalsocietypublishing.org.

Catalytic Ozone Loss Cycles involving Nitrogen Oxides (NOx)

This compound is the primary anthropogenic source of nitrogen oxides (NOx = NO + NO₂) in the stratosphere, which are potent catalysts for ozone destruction. mdpi.comhmc.edunasa.gov Once N₂O reaches the stratosphere, it reacts with excited oxygen atoms (O(¹D)), primarily produced from ozone photolysis, to form nitric oxide (NO). odu.eduhmc.edu

The key reactions in the catalytic ozone loss cycle involving NOx are:

N₂O + O(¹D) → 2NO odu.eduhmc.edu

NO + O₃ → NO₂ + O₂ hmc.edu

NO₂ + O → NO + O₂ hmc.edu

The net effect of reactions 2 and 3 is the destruction of two ozone molecules (O₃ + O → 2O₂). hmc.edu This cycle efficiently converts ozone into molecular oxygen, contributing significantly to stratospheric ozone depletion. mdpi.comhmc.edu Unlike other reactive nitrogen species like NO or NO₂ formed in the troposphere, which have short atmospheric lifetimes due to conversion to nitric acid and washout, N₂O is stable and acts as a carrier of reactive nitrogen to the stratosphere. odu.edu

Interactions with Other Stratospheric Trace Gases (e.g., Halocarbons, Methane, Carbon Dioxide)

The impact of this compound on stratospheric ozone is not isolated but interacts complexly with other trace gases, including halocarbons, methane (CH₄), and carbon dioxide (CO₂). nih.govnih.gov

Halocarbons: While the Montreal Protocol has led to decreasing levels of anthropogenic chlorofluorocarbons (CFCs) and other halogen-containing chemicals, N₂O is expected to become the largest anthropogenic emission of an ozone-destroying compound in the foreseeable future. nih.govd-nb.infounep.org There are non-linear interactions between halocarbons and NOx, where N₂O can affect chlorine oxide (ClOₓ) chemistry via the formation of chlorine nitrate (ClONO₂). nih.gov

Methane (CH₄): Methane increases can reduce ozone losses caused by halocarbons. nih.gov The coupled chemistries of N₂O and CH₄ in the stratosphere and troposphere are significant. Increased N₂O can lead to stratospheric ozone depletion, which in turn alters solar ultraviolet radiation and the stratosphere-to-troposphere ozone flux. This can increase tropospheric hydroxyl radical (OH) concentrations, leading to lower concentrations of CH₄. nih.govresearchgate.net This indirect effect means that N₂O emissions can offset a fraction of their own greenhouse effect by reducing methane, a potent greenhouse gas. researchgate.net

Carbon Dioxide (CO₂): CO₂ increases cool the stratosphere, which can affect ozone levels in several ways. d-nb.inforesearchgate.net Stratospheric cooling generally decreases the rates of many photochemical reactions, thereby slowing ozone loss rates. researchgate.net This cooling also increases the chemical destruction of nitrogen oxides, which can moderate the ozone-depleting effect of increased N₂O. nih.govresearchgate.net For example, CO₂ increases can significantly offset the ozone depletion effect of N₂O, potentially reducing N₂O-induced ozone destruction by approximately 17% in a future scenario. nih.govd-nb.info

Projections of Ozone Recovery and N2O Influence

The recovery of the stratospheric ozone layer, largely due to the success of the Montreal Protocol in phasing out ozone-depleting substances, is significantly influenced by future emissions of N₂O. nasa.govd-nb.inforesearchgate.netresearchgate.net While chlorine and bromine loading is decreasing, N₂O emissions are projected to become increasingly important in determining the future of the ozone layer. d-nb.infounep.orgresearchgate.net

Projections indicate that increased N₂O concentrations can lead to continued ozone depletion, particularly in the middle and upper stratosphere. For instance, a 50% increase in N₂O could result in a maximal 6% reduction in ozone mixing ratios in the middle stratosphere and an average 2% decrease in the total ozone column. d-nb.infocopernicus.org This enhanced destruction could cause an ozone decline in the first half of this century in the middle stratosphere, even while global total ozone column shows an increase. d-nb.infocopernicus.org

The ozone-depleting potential (ODP) of N₂O is influenced by various environmental conditions, including chlorine concentrations, and the effects of CO₂ and CH₄. d-nb.info Reductions in anthropogenic N₂O emissions offer a substantial opportunity to further reduce future ozone depletion, potentially more so than addressing remaining uncontrolled halocarbon emissions. nih.govunep.org The level of stratospheric ozone projected for the end of the century is dependent on future emissions of both CO₂ and N₂O, with some scenarios suggesting that N₂O could greatly affect ozone recovery, including the possibility of ozone not returning to pre-1980 levels in this century. researchgate.netresearchgate.net

Tropospheric Chemical Interactions of this compound